molecular formula C17H13F2N3O4 B10893945 6-(1,3-benzodioxol-5-yl)-N-(2,2-difluoroethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1,3-benzodioxol-5-yl)-N-(2,2-difluoroethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10893945
M. Wt: 361.30 g/mol
InChI Key: YNBDTKOZIUBYAG-UHFFFAOYSA-N
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Description

6-(1,3-BENZODIOXOL-5-YL)-N~4~-(2,2-DIFLUOROETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzodioxole group, a difluoroethyl group, and an isoxazolo[5,4-b]pyridine core

Properties

Molecular Formula

C17H13F2N3O4

Molecular Weight

361.30 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-N-(2,2-difluoroethyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H13F2N3O4/c1-8-15-10(16(23)20-6-14(18)19)5-11(21-17(15)26-22-8)9-2-3-12-13(4-9)25-7-24-12/h2-5,14H,6-7H2,1H3,(H,20,23)

InChI Key

YNBDTKOZIUBYAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)NCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-BENZODIOXOL-5-YL)-N~4~-(2,2-DIFLUOROETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Difluoroethyl Group: This step often involves the use of difluoroethylating agents under basic conditions.

    Construction of the Isoxazolo[5,4-b]pyridine Core: This is typically done through cyclization reactions involving appropriate pyridine derivatives and nitrile oxides.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the difluoroethyl group or the isoxazolo[5,4-b]pyridine core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole group can yield quinone derivatives, while reduction of the difluoroethyl group can produce ethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties. For example, its incorporation into polymers or coatings could enhance their performance characteristics.

Mechanism of Action

The mechanism of action of 6-(1,3-BENZODIOXOL-5-YL)-N~4~-(2,2-DIFLUOROETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole group can participate in π-π interactions, while the difluoroethyl group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(1,3-BENZODIOXOL-5-YL)-N~4~-(2,2-DIFLUOROETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its combination of a benzodioxole group with a difluoroethyl group and an isoxazolo[5,4-b]pyridine core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

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